molecular formula C26H24O3 B11154022 3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11154022
M. Wt: 384.5 g/mol
InChI Key: XWYWFTIILMPDMR-UHFFFAOYSA-N
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Description

3-METHYL-1-[(2-METHYLNAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-[(2-METHYLNAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the naphthalene derivative: This involves the methylation of naphthalene to form 2-methylnaphthalene.

    Etherification: The 2-methylnaphthalene is then reacted with a suitable alkylating agent to form the methoxy derivative.

    Cyclization: The methoxy derivative undergoes cyclization to form the chromenone structure.

    Final modifications: Additional steps may be required to introduce the methyl group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-[(2-METHYLNAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-METHYL-1-[(2-METHYLNAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: It could affect cellular signaling pathways, altering cell behavior and function.

    Interaction with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    3-METHYL-1-(2-METHYLNAPHTHALEN-1-YL)THIOUREA: This compound has a similar naphthalene structure but with a thiourea group instead of the chromenone structure.

    2-METHYLNAPHTHALENE: A simpler compound that serves as a starting material for the synthesis of more complex derivatives.

    4-HYDROXY-2-QUINOLONES: These compounds share some structural similarities and have interesting pharmaceutical and biological activities.

Uniqueness

3-METHYL-1-[(2-METHYLNAPHTHALEN-1-YL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H24O3

Molecular Weight

384.5 g/mol

IUPAC Name

3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C26H24O3/c1-16-13-23(25-20-9-5-6-10-21(20)26(27)29-24(25)14-16)28-15-22-17(2)11-12-18-7-3-4-8-19(18)22/h3-4,7-8,11-14H,5-6,9-10,15H2,1-2H3

InChI Key

XWYWFTIILMPDMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=CC(=CC4=C3C5=C(CCCC5)C(=O)O4)C

Origin of Product

United States

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